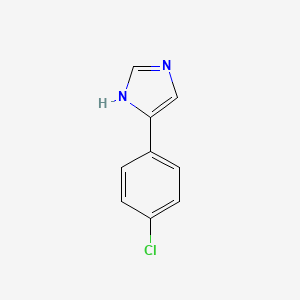

4-(4-Chlorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIFCXVRCGAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332284 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35512-29-9 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Chlorophenyl)-1H-imidazole.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1H-imidazole

Foreword: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The derivative this compound, in particular, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including anti-inflammatory, antifungal, and antibacterial agents.[2] This guide provides a detailed exploration of a reliable synthetic pathway and a robust characterization framework for this valuable compound, grounded in established chemical principles and modern analytical techniques.

Part 1: Synthesis of this compound

The synthesis of substituted imidazoles is a well-trodden path in organic chemistry. Among the various methodologies, multicomponent reactions (MCRs) are particularly attractive due to their efficiency and atom economy. The Debus-Radziszewski reaction, first reported in the 19th century, remains a highly effective and versatile method for constructing the imidazole core.[1][3][4] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

The Chosen Synthetic Strategy: A Modern Approach to a Classic Reaction

For the synthesis of this compound, we will employ a variation of the Debus-Radziszewski synthesis. This one-pot, three-component condensation utilizes glyoxal (the 1,2-dicarbonyl component), 4-chlorobenzaldehyde, and ammonium acetate as the ammonia source.[5] The causality behind this choice is threefold:

-

Convergent Synthesis: All components are combined in a single reaction vessel, simplifying the procedure and minimizing waste.

-

Readily Available Precursors: The starting materials are commercially available and relatively inexpensive.

-

High Efficiency: Modern refinements, such as the use of catalysts or microwave irradiation, can lead to high yields and short reaction times.[6][7][8]

The reaction proceeds through the initial formation of a diimine from the condensation of glyoxal and ammonia.[9][10] This intermediate then condenses with 4-chlorobenzaldehyde, followed by cyclization and aromatization to yield the final imidazole product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available laboratory equipment and safety guidelines.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (20 mL).

-

Addition of Glyoxal: To the stirring mixture, add glyoxal (40% solution in water, 1.45 mL, ~12.5 mmol) dropwise. The addition of an excess of ammonium acetate and glyoxal helps to drive the reaction to completion.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain this temperature.[5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether: ethyl acetate = 5:1). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

-

Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8. This step is crucial to ensure the imidazole, which can be protonated in the acidic medium, is in its free base form and precipitates fully.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature and then in an ice bath to form crystals.

-

Drying: Filter the purified crystals and dry them in a desiccator or a vacuum oven to afford this compound as a white or off-white solid.

Part 2: Characterization and Structural Elucidation

A rigorous characterization protocol is essential to validate the successful synthesis of the target compound and to assess its purity. The combination of spectroscopic and physical methods provides a self-validating system, where each technique corroborates the findings of the others.

Spectroscopic Analysis

The following data represent the expected spectroscopic signatures for this compound.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is one of the most powerful tools for structural confirmation. In a solvent like DMSO-d₆, the N-H proton of the imidazole ring will appear as a broad singlet at a downfield chemical shift (typically > 12 ppm) due to hydrogen bonding. The protons on the imidazole ring (at positions 2 and 5) will appear as singlets or doublets in the aromatic region. The four protons of the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, often appearing as two distinct doublets.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the carbons of the imidazole ring and the chlorophenyl group. The carbon attached to the chlorine atom will be identifiable, as will the quaternary carbons.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A broad band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[11]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3030-3060 cm⁻¹).[11]

-

C=N and C=C Stretch: Strong to medium absorptions in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring systems.[11][12]

-

C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹, can be attributed to the C-Cl bond.[11]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₇ClN₂), the expected molecular weight is approximately 178.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M+ and M+2 isotopic pattern, with the M+2 peak having roughly one-third the intensity of the molecular ion peak.

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~12.8 ppm (br s, 1H, N-H), ~8.1 ppm (d, 2H, Ar-H), ~7.2-7.6 ppm (m, 4H, Ar-H & Imidazole-H)[11] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~115-145 ppm (Aromatic and Imidazole Carbons)[11] |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3440 (N-H), ~3060 (Ar C-H), ~1600 (C=C), ~1490 (C=N), ~1090 (C-Cl)[11] |

| Mass Spec. (EI) | m/z | M⁺ at ~178, M+2 at ~180 (approx. 3:1 ratio) |

| Physical | Melting Point | ~262-264 °C[11] |

Data Interpretation Logic

The characterization data form a cohesive and self-validating picture. The mass spectrum confirms the molecular formula. The IR spectrum confirms the presence of the key functional groups (N-H, aromatic rings, C-Cl). Finally, the ¹H and ¹³C NMR spectra provide the precise atomic connectivity, confirming the regiochemistry of the substitution on the imidazole and phenyl rings. A sharp melting point close to the literature value serves as a reliable indicator of high purity.[11]

Conclusion

This guide has detailed a robust and efficient method for the synthesis of this compound via a modified Debus-Radziszewski reaction. The causality for procedural choices has been explained, emphasizing efficiency and simplicity. Furthermore, a comprehensive, multi-technique characterization framework has been presented to ensure the unequivocal identification and purity assessment of the final product. This protocol provides researchers and drug development professionals with a reliable and well-validated pathway to access this important heterocyclic building block.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. tandfonline.com [tandfonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. scribd.com [scribd.com]

- 10. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 4-(4-Chlorophenyl)-1H-imidazole.

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole: Physicochemical Properties and Synthetic Methodologies

Introduction

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a central imidazole ring substituted with a 4-chlorophenyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The imidazole moiety is a crucial component of many essential biomolecules, including the amino acid histidine and purine bases in nucleic acids, which underpins its prevalence in pharmacologically active compounds.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural characteristics, spectroscopic profile, synthesis, and reactivity. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and reliability.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing everything from reaction kinetics to bioavailability.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These values are essential for laboratory handling, experimental design, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 35512-29-9 | [1][2] |

| Molecular Formula | C₉H₇ClN₂ | [1][3] |

| Molecular Weight | 178.62 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 136-142 °C | [3][5] |

| Boiling Point (Predicted) | 404.7 ± 20.0 °C | [3] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.92 ± 0.10 | [3] |

| XLogP3-AA | 2.4 | [2] |

| Topological Polar Surface Area | 28.7 Ų | [1][2] |

Structural Analysis and Crystallography

The three-dimensional structure of this compound derivatives has been elucidated through X-ray crystallography, providing valuable insights into the molecule's conformation. Studies on related tetrasubstituted imidazoles reveal that the imidazole and phenyl rings are planar.[6][7] However, there are significant torsion angles between the imidazole core and its phenyl substituents, which influences the overall molecular geometry and packing in the crystalline state.[6][7] The molecular packing is often stabilized by intermolecular interactions, including C–H···π interactions.[6] This conformational flexibility is a key factor in its ability to interact with diverse biological targets.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole and chlorophenyl rings. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the range of δ 7.0-8.0 ppm due to ortho and meta coupling. The protons on the imidazole ring will also resonate in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Characteristic signals would include those for the substituted and unsubstituted carbons of the chlorophenyl ring and the three distinct carbons of the imidazole ring.[8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, characteristic absorption bands would include:

-

N-H stretching: A broad peak typically around 3100-3500 cm⁻¹ associated with the imidazole N-H bond.[8]

-

C=C and C=N stretching: Aromatic ring stretching vibrations observed in the 1450-1600 cm⁻¹ region.[8]

-

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[8]

-

C-Cl stretching: A signal in the fingerprint region, typically around 1090 cm⁻¹, corresponding to the carbon-chlorine bond.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35512-29-9 [chemicalbook.com]

- 4. newblue.lookchem.com [newblue.lookchem.com]

- 5. 35512-29-9 this compound AKSci 0843AQ [aksci.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Chlorophenyl)-1H-imidazole

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Chlorophenyl)-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this heterocyclic compound through modern spectroscopic techniques. We will delve into the nuances of spectral interpretation, supported by established scientific principles and comparative data from related structures.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of analytical techniques for the structural determination of organic molecules. For heterocyclic compounds such as this compound, which form the backbone of many pharmaceutical agents, a precise understanding of their three-dimensional structure is paramount. NMR provides this insight by probing the magnetic properties of atomic nuclei, offering a detailed map of the chemical environment of each atom within the molecule. This guide will focus on the two most common NMR techniques: ¹H NMR, which examines the protons, and ¹³C NMR, which provides information about the carbon skeleton.

A critical aspect to consider when analyzing the NMR spectra of N-unsubstituted imidazoles is the phenomenon of tautomerism. Due to the rapid exchange of the proton between the two nitrogen atoms of the imidazole ring, the chemical environments of the C-4 and C-5 carbons and their attached protons can be averaged on the NMR timescale. This can lead to broadened signals or an average of the chemical shifts, a factor that must be considered for accurate spectral assignment[1][2].

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H of the imidazole ring. DMSO-d₆ is often preferred for its ability to form hydrogen bonds, which can slow down the N-H proton exchange and result in a sharper signal.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to ensure good signal dispersion.

-

For ¹H NMR, a standard pulse sequence is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

The following diagram illustrates the workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the imidazole ring and the chlorophenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the aromatic character of both rings play a significant role in determining the precise chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Imidazole) | ~7.8 - 8.2 | s (singlet) | - |

| H-5 (Imidazole) | ~7.2 - 7.6 | s (singlet) | - |

| H-2'/H-6' (Phenyl) | ~7.6 - 7.9 | d (doublet) | ~8-9 |

| H-3'/H-5' (Phenyl) | ~7.3 - 7.5 | d (doublet) | ~8-9 |

| N-H (Imidazole) | Variable (broad singlet) | br s | - |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The singlet nature of the imidazole protons H-2 and H-5 is due to the lack of adjacent protons and the effect of tautomerism averaging the coupling.

The protons on the chlorophenyl ring (H-2'/H-6' and H-3'/H-5') are expected to appear as two distinct doublets due to ortho-coupling. The protons closer to the electron-withdrawing chlorine atom (H-3'/H-5') will be deshielded and appear downfield compared to a non-substituted phenyl ring. The N-H proton of the imidazole ring is often observed as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in aromatic systems appearing at higher chemical shifts (downfield).

Based on data for similar compounds, such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic carbons are expected in the range of δ 127-145 ppm[3]. For the parent 4-phenylimidazole, carbon signals are also found in this region[5].

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | ~135 - 140 |

| C-4 (Imidazole) | ~130 - 135 |

| C-5 (Imidazole) | ~115 - 125 |

| C-1' (Phenyl) | ~130 - 135 |

| C-2'/C-6' (Phenyl) | ~128 - 132 |

| C-3'/C-5' (Phenyl) | ~129 - 133 |

| C-4' (Phenyl) | ~132 - 136 |

Note: These are predicted values. The actual chemical shifts can be influenced by solvent effects and other experimental parameters.

The carbon atom attached to the chlorine (C-4') is expected to be significantly deshielded. The imidazole carbons (C-2, C-4, and C-5) will have distinct chemical shifts, although tautomerism can lead to averaging of the C-4 and C-5 signals.

The following diagram illustrates the structure of this compound with the numbering convention used for NMR assignments.

Caption: Structure of this compound with atom numbering.

In-depth Spectral Interpretation and Causality

¹H NMR Spectrum:

-

Imidazole Protons (H-2, H-5): The H-2 proton is typically the most deshielded proton in the imidazole ring due to the influence of both adjacent nitrogen atoms. The H-5 proton is also in an electron-deficient environment. Due to the rapid tautomeric equilibrium, the distinction between H-4 and H-5 is often lost, leading to a single averaged signal for the C-H proton at the 4/5 position. In the case of 4-substituted imidazoles, we observe distinct H-2 and H-5 signals.

-

Chlorophenyl Protons (H-2'/H-6', H-3'/H-5'): The chlorophenyl ring protons exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the imidazole ring (H-2'/H-6') will be influenced by the ring current of the imidazole, while the protons meta to the imidazole (H-3'/H-5') will be primarily affected by the electron-withdrawing chlorine atom. This results in the H-3'/H-5' protons being more deshielded.

¹³C NMR Spectrum:

-

Imidazole Carbons (C-2, C-4, C-5): The C-2 carbon, situated between two nitrogen atoms, is the most electron-deficient and therefore resonates at the lowest field among the imidazole carbons. The C-4 carbon, being attached to the bulky and electron-influencing chlorophenyl group, will have its chemical shift significantly affected. The C-5 carbon will be the most shielded of the imidazole carbons.

-

Chlorophenyl Carbons (C-1' to C-6'): The carbon atom directly bonded to the chlorine atom (C-4') will experience a strong deshielding effect. The ipso-carbon (C-1'), attached to the imidazole ring, will also have a distinct chemical shift. The chemical shifts of C-2'/C-6' and C-3'/C-5' will be influenced by both the chlorine atom and the imidazole substituent.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By combining established NMR principles with comparative data from analogous structures, we have presented a detailed prediction and interpretation of the expected spectra. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. A thorough understanding of the NMR spectra is indispensable for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound, paving the way for its further application in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-PHENYLIMIDAZOLE(670-95-1) 13C NMR [m.chemicalbook.com]

The Advent and Evolution of Chlorophenyl-Imidazole Compounds: A Technical Guide for Drug Discovery

Abstract

The discovery of chlorophenyl-imidazole compounds marked a pivotal moment in the history of antifungal therapy. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this crucial class of therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate details of their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies that have been instrumental in their development. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as an authoritative resource for the ongoing exploration and innovation in the field of antifungal drug discovery.

Introduction: The Rise of Imidazole-Based Antifungals

Prior to the mid-20th century, the arsenal against systemic fungal infections was alarmingly sparse. The emergence of imidazole-based compounds in the late 1960s represented a significant leap forward in medical mycology.[1] These synthetic molecules offered a novel mechanism of action, targeting the fungal cell membrane's integrity. The imidazole ring, a five-membered aromatic heterocycle, proved to be a versatile scaffold for the development of potent antifungal agents.[2] This guide focuses on a key subclass: the chlorophenyl-imidazoles, exemplified by the pioneering drugs clotrimazole and ketoconazole, which laid the groundwork for a new era in the management of fungal diseases.

The Genesis of Chlorophenyl-Imidazole Compounds: A Historical Perspective

The journey of chlorophenyl-imidazole antifungals began with the discovery of clotrimazole in the 1960s.[3] This was followed by the introduction of other imidazole derivatives, including miconazole and econazole.[4] A significant milestone was the development of ketoconazole in 1976 by Janssen Pharmaceutica, which became the first orally active azole antifungal medication.[5] For nearly a decade, ketoconazole was a cornerstone in the treatment of non-life-threatening endemic mycoses.[2][6] These early discoveries were instrumental in establishing the therapeutic potential of this chemical class and spurred further research into the development of more refined and potent antifungal agents.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of chlorophenyl-imidazole compounds stems from their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[7] This is achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is critical for the conversion of lanosterol to ergosterol.[9] The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[10] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[11][12]

Synthesis of Key Chlorophenyl-Imidazole Compounds

The synthesis of chlorophenyl-imidazole compounds typically involves multi-step chemical reactions. The following sections outline the general synthetic pathways for clotrimazole and ketoconazole.

Synthesis of Clotrimazole

The synthesis of clotrimazole, 1-(o-chloro-α,α-diphenylbenzyl)imidazole, can be achieved by reacting 2-chlorotrityl chloride with imidazole in the presence of a base like triethylamine.[13] The 2-chlorotrityl chloride intermediate can be synthesized through various routes, one of which involves the reaction of 2-chlorobenzotrichloride with benzene in the presence of aluminum chloride.[14]

A detailed experimental procedure is as follows:

-

Preparation of 2-chlorotrityl chloride: A solution of o-chlorobenzotrichloride in benzene is added to a cooled mixture of benzene and aluminum chloride. The mixture is heated under reflux. After cooling, the reaction mixture is poured into a mixture of concentrated hydrochloric acid and ice. The organic layer is separated, washed, dried, and the solvent is evaporated.[14]

-

Synthesis of Clotrimazole: Imidazole and triethylamine are added to the filtrate containing 2-chlorotrityl chloride. The mixture is heated, then cooled, and water is added. The organic phase is separated, washed, and evaporated to dryness. The crude product is then purified by recrystallization.[14]

Synthesis of Ketoconazole

The synthesis of ketoconazole is a more complex, multi-step process.[15] A common pathway begins with the synthesis of key intermediates, namely a substituted dioxolane and a piperazine derivative. These intermediates are then coupled to form the final ketoconazole molecule.[15][16]

A detailed experimental procedure involves:

-

Synthesis of the Dioxolane Intermediate: 2,4-Dichlorophenacyl bromide undergoes ketalization with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane.[16] The hydroxyl group is then acylated, followed by alkylation with imidazole and subsequent deprotection and mesylation.[16]

-

Synthesis of the Piperazine Intermediate: 1-Acetyl-4-(4-hydroxyphenyl)piperazine is a key piperazine intermediate.

-

Coupling Reaction: The mesylated dioxolane intermediate is reacted with the piperazine intermediate to yield ketoconazole.[16]

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

SAR studies have been fundamental in understanding how the chemical structure of chlorophenyl-imidazole compounds influences their antifungal potency and selectivity.

Clotrimazole Analogues

For clotrimazole and its analogues, SAR studies have revealed several key features:

-

The Imidazole Ring: The presence of the imidazole ring is crucial for antifungal activity, as it is directly involved in binding to the heme iron of lanosterol 14α-demethylase.[17]

-

The Trityl Moiety: The three phenyl rings of the trityl group are essential for activity.[18]

-

Substituents on the Phenyl Rings: The presence of a halogen, such as chlorine or fluorine, on one of the phenyl rings is important for potent activity.[5][18]

Ketoconazole Derivatives

For ketoconazole, SAR studies have focused on modifications of the piperazine ring and the dichlorophenyl group. The development of ketoconazole derivatives has aimed to improve the antifungal spectrum, pharmacokinetic profile, and reduce toxicity.[11][19] The stereochemistry of the dioxolane ring is also a critical factor influencing biological activity.[20]

Experimental Protocols for the Evaluation of Chlorophenyl-Imidazole Compounds

The discovery and development of chlorophenyl-imidazole compounds rely on a battery of in vitro and in vivo assays. The following sections provide an overview of key experimental protocols.

In Vitro Antifungal Susceptibility Testing: The CLSI M27 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M27 is a reference method for broth dilution antifungal susceptibility testing of yeasts.[12][21]

Step-by-Step Methodology:

-

Preparation of Antifungal Stock Solutions: Prepare a stock solution of the chlorophenyl-imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Preparation of Inoculum: Grow the yeast isolate on an appropriate agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[22]

-

Drug Dilution: Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[21]

-

Endpoint Determination (MIC Reading): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[21]

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human or fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 reductase, and other necessary cofactors in a suitable buffer.[23]

-

Inhibitor Addition: Add the chlorophenyl-imidazole compound at various concentrations to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, lanosterol (often radiolabeled).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination and Product Extraction: Stop the reaction and extract the sterols.

-

Analysis: Analyze the products using techniques like high-performance liquid chromatography (HPLC) to quantify the conversion of lanosterol to its demethylated product.[24] The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antifungal drug candidates.

Commonly Used Models:

-

Murine Models of Systemic Candidiasis: Mice are infected intravenously with a lethal dose of Candida albicans. The test compound is then administered orally or parenterally, and the survival of the mice is monitored.[25]

-

Murine Models of Dermatophytosis: A skin infection is induced in guinea pigs or mice using a dermatophyte. The test compound is applied topically, and the resolution of the infection is assessed.[26]

-

Vaginal Candidiasis Model: An infection is established in the vagina of ovariectomized rats. The test compound is administered intravaginally, and the fungal burden is determined at the end of the treatment period.[24]

Quantitative Data Summary

The following tables summarize key quantitative data for clotrimazole and ketoconazole.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus fumigatus |

| Clotrimazole | 0.1 - 10 | 0.5 - 10 |

| Ketoconazole | 0.015 - 256[25] | 0.125 - 1.0 |

Note: MIC values can vary significantly depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters

| Parameter | Clotrimazole | Ketoconazole |

| Bioavailability (Oral) | Low and variable[4] | Good, but pH-dependent[27] |

| Protein Binding | >90% | 84-99% |

| Metabolism | Hepatic | Extensive hepatic metabolism |

| Elimination Half-life | ~3 hours[28] | 2-8 hours[29] |

Conclusion and Future Directions

The discovery and development of chlorophenyl-imidazole compounds have profoundly impacted the field of medical mycology. From the early breakthroughs with clotrimazole and ketoconazole to the ongoing search for novel derivatives, this class of antifungals continues to be a cornerstone of therapy. The in-depth understanding of their mechanism of action, synthesis, and structure-activity relationships, coupled with robust experimental methodologies, has paved the way for the rational design of new and improved antifungal agents. As the challenge of antifungal resistance grows, the principles and insights gained from the study of chlorophenyl-imidazoles will undoubtedly remain critical in the quest for the next generation of life-saving antifungal drugs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antifungals: From Pharmacokinetics to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 14. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Ketoconazole synthesis - chemicalbook [chemicalbook.com]

- 17. Clotrimazole analogues: effective blockers of the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clotrimazole-Based Modulators of the TRPM3 Ion Channel Reveal Narrow Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 22. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of vaginal antifungal formulations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Correlation of susceptibility test results in vitro with response in vivo: ketoconazole therapy in a systemic candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural compounds and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)-1H-imidazole, a key heterocyclic intermediate. We will delve into its fundamental chemical identity, detail a robust laboratory-scale synthesis protocol, explore its spectroscopic signature for definitive characterization, and discuss its significance as a versatile scaffold in modern drug development. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel imidazole-based therapeutic agents.

Part 1: Core Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is a disubstituted imidazole, featuring a chlorophenyl group attached to the heterocyclic ring.

While commonly referred to as this compound in commercial and laboratory settings, the systematic IUPAC nomenclature prefers numbering that assigns the lowest possible locant to the substituent, resulting in the name 5-(4-chlorophenyl)-1H-imidazole .[2] For the purpose of this guide, and to align with common usage, we will use the "4-(...)" nomenclature.

| Identifier | Value | Source |

| Common Name | This compound | Sigma-Aldrich |

| Systematic IUPAC Name | 5-(4-chlorophenyl)-1H-imidazole | PubChem[2] |

| CAS Number | 35512-29-9 | Guidechem, PubChem[2][3] |

| Molecular Formula | C₉H₇ClN₂ | Guidechem, PubChem[2][3] |

| Molecular Weight | 178.62 g/mol | PubChem[2] |

| InChI Key | DVKIFCXVRCGAEE-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=CN2)Cl | Guidechem[3] |

Part 2: Physicochemical & Spectroscopic Profile

Understanding the physical properties and spectroscopic characteristics is essential for handling, purification, and structural confirmation.

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid/powder | Sigma-Aldrich, HENAN NEW BLUE CHEMICAL[4][5] |

| Melting Point | 136-142 °C | Sigma-Aldrich[4] |

| Purity (Typical) | ≥97% | Sigma-Aldrich[4] |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides a definitive fingerprint for the molecule. While a dedicated spectrum for the title compound is not available in the provided search results, we can reliably predict the key signals based on extensive data from closely related analogues, such as 2-(4-chlorophenyl)- and 5-(4-chlorophenyl)- substituted imidazoles.[3][4]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the imidazole and chlorophenyl protons.

-

Imidazole Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C2 and C5 (or C4) positions of the imidazole ring. A broad singlet, characteristic of the N-H proton, would appear further downfield (δ 12.0-13.0 ppm) and may exchange with D₂O.

-

Chlorophenyl Protons: The para-substituted phenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 7.3-7.8 ppm), each integrating to 2H.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on the carbon framework.

-

Imidazole Carbons: Three signals are expected for the imidazole ring carbons, typically in the range of δ 115-145 ppm.

-

Chlorophenyl Carbons: Four signals are anticipated for the chlorophenyl group: two for the protonated carbons, one for the carbon bearing the chlorine (ipso-carbon), and one for the carbon attached to the imidazole ring (ipso-carbon).

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the imidazole ring.

-

C=N and C=C Stretches: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the C=N and C=C bond stretching within the aromatic and heterocyclic rings.

-

C-Cl Stretch: A signal corresponding to the C-Cl bond stretch is typically observed in the fingerprint region, around 700-850 cm⁻¹.

-

Part 3: Synthesis and Mechanistic Insights

The construction of the imidazole ring is a well-established process in organic chemistry. A reliable and common method for synthesizing 4-substituted imidazoles involves the reaction of an α-haloketone with a source of ammonia and formaldehyde (or a synthetic equivalent like formamide). This approach provides a direct and efficient route to the desired scaffold.

Proposed Synthesis Workflow: From α-Haloketone to Imidazole

This protocol describes the synthesis of this compound from 2-bromo-1-(4-chlorophenyl)ethan-1-one.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) with an excess of formamide (10-20 equivalents). Formamide serves as both a reactant (providing the N-C-N fragment) and the solvent.

-

Heating and Monitoring: Heat the reaction mixture to 150-160 °C and maintain it under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting α-bromoketone is consumed.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. This will cause the crude product to precipitate. Neutralize the solution by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) until the pH is approximately 7-8 to ensure complete precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual formamide and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

Causality and Mechanistic Rationale

This synthesis is a variation of the Debus-Radziszewski imidazole synthesis. The α-haloketone provides the C-C-N backbone, while formamide decomposes under heat to provide ammonia and formic acid (which can be further reduced), effectively delivering the remaining atoms for the imidazole ring. The process involves initial nucleophilic substitution of the bromide by ammonia, followed by condensation and cyclization steps to form the aromatic heterocyclic ring.

Part 4: Applications in Drug Discovery and Development

The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (the sp²-hybridized nitrogen).[1] This dual nature allows it to mimic the side chain of histidine and interact with a wide array of biological targets.

The introduction of a 4-chlorophenyl group provides a lipophilic handle that can engage in hydrophobic and van der Waals interactions within protein binding pockets. This substituent is frequently used in drug design to enhance binding affinity and modulate pharmacokinetic properties.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making this core a valuable starting point for drug discovery campaigns.

-

Antifungal Agents: Many imidazole-based drugs function by inhibiting cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The chlorophenyl-imidazole motif is a key feature in several potent antifungal compounds.[6]

-

Anti-inflammatory Activity: The imidazole core is present in compounds designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

-

Anticancer Agents: Substituted imidazoles have been investigated as inhibitors of various kinases and other pathways critical for cancer cell proliferation and survival.

Caption: The role of the core scaffold in generating diverse bio-activities.

Part 5: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classifications: It is classified as acutely toxic if swallowed (Acute Tox. 3), a skin irritant (Skin Irrit. 2), and can cause serious eye damage (Eye Dam. 1).[4]

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. A dust mask is recommended when handling the solid powder.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined chemical and physical properties. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for medicinal chemists. The proven track record of the chlorophenyl-imidazole scaffold in modulating diverse biological targets underscores its continued relevance in the development of next-generation therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic deployment in drug discovery programs.

References

A Comprehensive Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(4-Chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering a valuable resource for professionals in the field.

Core Chemical Identity

This compound is an aromatic heterocyclic organic compound. Its structure consists of an imidazole ring substituted with a 4-chlorophenyl group. The imidazole moiety is a five-membered ring with two non-adjacent nitrogen atoms.

The IUPAC name for this compound is 5-(4-chlorophenyl)-1H-imidazole[1]. It is also known by various synonyms, including 4-(4-chlorophenyl)imidazole and 4-CPI cpd[1].

Molecular Formula and Weight

The chemical formula of this compound is C₉H₇ClN₂ [1][2][3].

Its molecular weight is approximately 178.62 g/mol [1][3].

The precise monoisotopic mass is 178.0297759 Da[1][2].

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 35512-29-9 | [1][2] |

| Molecular Formula | C₉H₇ClN₂ | [1][2][3] |

| Molecular Weight | 178.62 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 136-142 °C | |

| XLogP3-AA | 2.4 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 28.7 Ų | [1][2] |

Synthesis and Characterization

Synthesis

The synthesis of imidazole derivatives can be achieved through various established methods. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For substituted imidazoles like this compound, derivatives of these starting materials are utilized. For instance, the synthesis of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole has been reported using 4-chlorobenzaldehyde as a precursor[4]. Another synthetic route for a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, involves the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine in a deep eutectic solvent[5].

Experimental Protocol: A General Synthetic Approach

While specific protocols for this compound are proprietary or found in specialized literature, a general procedure for a one-pot synthesis of triaryl-1H-imidazoles, which can be adapted, is as follows:

-

A mixture of a benzil derivative (as the dicarbonyl source), a substituted aldehyde (in this case, 4-chlorobenzaldehyde), and an ammonium salt (like ammonium acetate) is prepared.

-

A catalyst, such as Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles, can be added to the reaction mixture[6].

-

The mixture is then refluxed in a suitable solvent, such as ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent.

Characterization

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure. For example, in the ¹H NMR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as multiplets in the range of δ = 7.22-7.57 ppm and a doublet at δ = 8.11 ppm, with a broad singlet for the N-H proton at δ = 12.81 ppm[6].

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic peaks for the imidazole ring and the C-Cl bond would be expected.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications and Research Interest

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities[7]. They are known to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer properties[4][7].

Specifically, compounds containing the this compound scaffold have been investigated for various therapeutic applications:

-

Antifungal Agents : Derivatives such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate have shown potent antifungal activity, particularly against Candida albicans[8].

-

Anticancer Agents : The imidazole ring is a key component in many anticancer drugs, and derivatives of this compound have been explored for their potential in this area[7].

The versatility of the imidazole ring allows for the synthesis of a diverse library of compounds with varied biological activities, making this compound a valuable building block in drug discovery and development.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications : It is designated as Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritant 2, and STOT SE 3 (target organ: respiratory system).

-

Signal Word : Danger.

-

Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements : It is essential to use appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, face shields, and gloves. Work should be conducted in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in the development of new therapeutic agents. Its well-defined chemical properties, coupled with the versatile reactivity of the imidazole ring, make it an attractive scaffold for further research and development. This guide has provided a comprehensive overview of its core characteristics to aid researchers in their work with this important molecule.

References

- 1. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 35512-29-9 [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. longdom.org [longdom.org]

- 8. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent [pubmed.ncbi.nlm.nih.gov]

Substituted Imidazole Compounds: A Comprehensive Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive review of the literature on substituted imidazole compounds, tailored for researchers, scientists, and drug development professionals. This document delves into the core chemical principles, synthetic strategies, and diverse biological activities that establish substituted imidazoles as a privileged scaffold in modern medicinal chemistry. With full editorial control, this guide is structured to provide a narrative that is both scientifically rigorous and practically insightful, reflecting field-proven expertise.

The Imidazole Core: A Foundation of Versatility and Potency

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after scaffold in drug design.[1][3][4] The imidazole nucleus is present in essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biocompatibility and importance in physiological processes.[5]

The electron-rich nature of the imidazole ring allows it to readily interact with a multitude of enzymes and receptors within biological systems.[1] Furthermore, the two nitrogen atoms can act as both hydrogen bond donors and acceptors, contributing to the high affinity and selectivity of imidazole-containing drugs for their targets.[3][6] This inherent versatility has led to the development of numerous imidazole-based clinical drugs for treating a wide spectrum of diseases.[1]

Synthetic Strategies for Substituted Imidazoles

The generation of diverse libraries of substituted imidazoles is crucial for exploring their full therapeutic potential. Several synthetic methodologies have been developed and refined to allow for the regiocontrolled synthesis of these valuable compounds.[7][8]

Classical Synthetic Approaches

Historically, the synthesis of imidazoles has relied on methods such as the Debus synthesis, which utilizes a dicarbonyl compound, an aldehyde, and ammonia.[9] While foundational, these methods often suffer from limitations in terms of yield and substrate scope.

Modern Synthetic Methodologies

Recent advancements in organic synthesis have provided more efficient and versatile routes to substituted imidazoles. These contemporary methods often focus on the strategic formation of key bonds within the imidazole ring.[7][8]

Key Modern Synthetic Strategies:

-

Multi-component Reactions: One-pot syntheses involving the reaction of multiple starting materials have become increasingly popular for their efficiency and atom economy. For instance, the three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is a widely used method for preparing 2,4,5-trisubstituted imidazoles.[10]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the imidazole core. These reactions offer excellent functional group tolerance and allow for the late-stage diversification of imidazole scaffolds.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of imidazole derivatives.[9]

Below is a generalized workflow for the synthesis and characterization of substituted imidazole compounds.

Caption: A generalized workflow for the synthesis and characterization of substituted imidazole compounds.

Diverse Biological Activities of Substituted Imidazoles

The true power of the substituted imidazole scaffold lies in its ability to exhibit a remarkable range of pharmacological activities. This has led to its exploration in virtually every area of drug discovery.[2][11][12][13][14]

Anticancer Activity

Substituted imidazoles have emerged as a promising class of anticancer agents, acting through various mechanisms of action.[6] These include:

-

Kinase Inhibition: Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[6] Nilotinib, an imidazole-containing drug, is a prime example of a successful kinase inhibitor used in the treatment of chronic myeloid leukemia.[15]

-

DNA Intercalation: The planar aromatic structure of the imidazole ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription in cancer cells.[6]

-

Tubulin Polymerization Inhibition: Certain imidazole compounds can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[16]

The following diagram illustrates some of the key signaling pathways targeted by imidazole-based anticancer agents.

Caption: Mechanisms of action for imidazole-based anticancer agents.

Antimicrobial and Antifungal Activity

Imidazole derivatives have a long and successful history as antimicrobial and antifungal agents.[11] The azole antifungals, which include clotrimazole and miconazole, are a cornerstone of antifungal therapy. These compounds inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The antibacterial activity of substituted imidazoles has also been extensively investigated.[11] Metronidazole, a nitroimidazole derivative, is a widely used antibiotic for the treatment of anaerobic bacterial and protozoal infections.[5]

Anti-inflammatory and Analgesic Activity

A significant number of substituted imidazole compounds have demonstrated potent anti-inflammatory and analgesic properties.[12][17] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16]

Other Therapeutic Applications

The therapeutic potential of substituted imidazoles extends beyond the areas mentioned above. They have also been investigated for a wide range of other applications, including:

Structure-Activity Relationship (SAR) and Drug Design

The versatility of the imidazole scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the imidazole ring influence biological activity.

Key considerations in the design of substituted imidazole drugs:

-

Substitution Pattern: The position and nature of substituents on the imidazole ring can have a profound impact on activity. For example, substitution at the N-1 position can modulate the compound's physicochemical properties, while modifications at the C-2, C-4, and C-5 positions can influence target binding.

-

Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are critical for drug efficacy. The imidazole ring itself contributes to improved water solubility.[3] Lipophilicity, as measured by the octanol/water partition coefficient, is a key determinant of a compound's absorption and distribution.[16]

-

Target-Specific Interactions: Rational drug design aims to create imidazole derivatives that interact specifically with the active site of the target enzyme or receptor. This involves leveraging the hydrogen bonding, hydrophobic, and electrostatic interactions that the imidazole core and its substituents can form.[16]

Future Perspectives and Conclusion

The field of substituted imidazole chemistry continues to be a vibrant and highly productive area of research. The ongoing development of novel synthetic methods will undoubtedly lead to the discovery of new imidazole derivatives with enhanced therapeutic profiles.[9] The combination of the imidazole scaffold with other pharmacologically active moieties holds great promise for the development of next-generation therapeutics with improved efficacy and reduced side effects.

References

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]

- 5. pharmacyjournal.net [pharmacyjournal.net]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 9. A review article on synthesis of imidazole derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. scialert.net [scialert.net]

- 13. scispace.com [scispace.com]

- 14. imedpub.com [imedpub.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 4-(4-Chlorophenyl)-1H-imidazole: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the safety protocols and handling considerations for 4-(4-Chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions to offer a deeper understanding of the causality behind the recommended procedures, grounded in scientific principles and field-proven best practices.

Compound Profile and Hazard Identification

This compound is a solid, crystalline powder with a molecular weight of 178.62 g/mol .[1][2] Its structure, featuring a substituted imidazole ring, is a common motif in pharmacologically active molecules. However, this structural arrangement also imparts a specific toxicological profile that necessitates careful handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the primary hazards associated with this compound.

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[1]

The causality behind these classifications is rooted in the chemical reactivity of the imidazole moiety and the presence of the chlorophenyl group. While specific mechanistic studies on this compound are not extensively published, the toxicity of substituted imidazoles is generally understood to involve the disruption of fundamental cellular processes. Some studies on related imidazole compounds suggest that their cytotoxic effects may stem from the impairment of cellular redox balance and mitochondrial membrane potential.[3][4] The irritant properties are likely due to the compound's ability to interact with and disrupt the proteins and lipids of epithelial tissues in the skin and eyes.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound powder should be conducted in a properly functioning and certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protective Equipment | Rationale and Best Practices |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Protects against airborne particles and accidental splashes that can cause serious eye damage.[1] |

| Hands | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. |

| Body | A fully buttoned laboratory coat. | Provides a removable barrier to protect personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary for operations that could generate significant dust, such as weighing large quantities or during spill cleanup. | Ensures protection from inhaling fine particles that can cause respiratory tract irritation.[1] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids, as these may lead to vigorous and potentially hazardous reactions.[6][7]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5][7]

-

Security: Due to its acute toxicity, it is advisable to store the compound in a locked cabinet or a secure, designated area.

Emergency Procedures: Preparedness and Response

Even with the most stringent precautions, accidental exposures or spills can occur. A well-defined emergency plan is crucial for a swift and effective response.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |

Spill Response

The appropriate response to a spill depends on its size and location.

-

Small Spill (contained within a fume hood):

-

Ensure appropriate PPE is worn.

-

Carefully scoop or sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spill (outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

Restrict access to the area.

-

If safe to do so, increase ventilation to the area.

-

Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment.

-

Chemical Stability and Disposal

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is important to be aware of its potential for hazardous reactions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride.[8]

Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal procedures should be followed.

-

Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed container for halogenated organic waste.[9]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.[10]

-

Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

-

Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[7]

Experimental Workflow and Logic Diagrams

To visually summarize the critical safety and handling workflows, the following diagrams have been created using Graphviz.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Logic diagram for emergency response to spills and exposures.

Conclusion